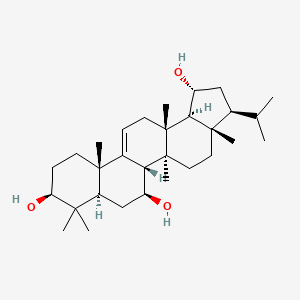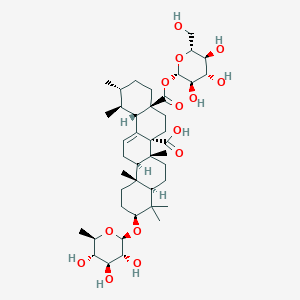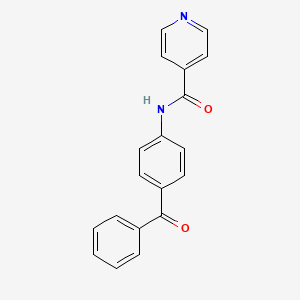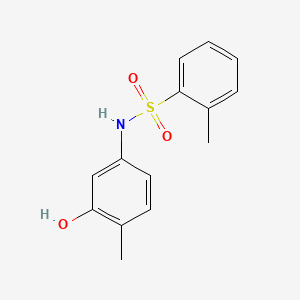
Rubiarbonol B
Vue d'ensemble
Description
Synthesis Analysis
While detailed synthetic routes for Rubiarbonol B are not directly available, related compounds have been synthesized through various organic chemistry techniques, including Diels-Alder reactions and biomimetic syntheses. For instance, ortho-Quinone methides from para-quinones have been utilized in the total synthesis of related compounds, featuring reactions that might be relevant for this compound synthesis due to structural similarities among arborane-type triterpenoids (Lumb, Choong, & Trauner, 2008).
Molecular Structure Analysis
This compound, like its analogs, features a complex molecular structure characterized by multiple hydroxyl groups and a characteristic arborane skeleton. This structure has been elucidated using various spectroscopic methods, underscoring the compound's intricate design and the potential for interaction with biological molecules (Itokawa, Qiao, & Takeya, 1990).
Applications De Recherche Scientifique
Thérapie anticancéreuse : induction de la nécroptose
Rubiarbonol B a été identifié comme un activateur puissant de la caspase-8, qui induit l'apoptose dans de multiples types de cellules cancéreuses. En particulier, il déclenche la nécroptose, une forme de mort cellulaire programmée, dans les cellules cancéreuses colorectal humaines (CCR) exprimant RIPK3 lorsque l'apoptose est inhibée {svg_1}. Cela suggère son potentiel en tant qu'agent anticancéreux novateur capable de contourner la résistance à l'apoptose, un obstacle courant dans le traitement du cancer.
Production d'espèces réactives de l'oxygène (ROS)
Le composé facilite la production de ROS via la NADPH oxydase 1 (NOX1) dans les cellules CCR {svg_2}. Cette production de ROS est essentielle à l'induction de la nécroptose, offrant une voie qui pourrait être ciblée dans les thérapies contre les cancers résistants à l'apoptose.
Modulation des voies de signalisation cellulaire
La capacité de this compound à induire la mort cellulaire est indépendante de la signalisation du récepteur du facteur de nécrose tumorale {svg_3}. Cela indique son rôle dans la modulation des voies de signalisation cellulaire, ce qui pourrait être important dans le développement de traitements nécessitant le contournement de certains effets médiés par les récepteurs.
Recherche pharmacologique
En tant que composé novateur capable de changer les modes de mort cellulaire de l'apoptose à la nécroptose, this compound constitue un sujet important pour la recherche pharmacologique {svg_4}. Il peut aider à comprendre les mécanismes de la mort cellulaire et à la conception de médicaments capables de manipuler ces processus.
Études biochimiques
Les propriétés biochimiques de this compound, telles que son interaction avec RIPK1 et RIPK3, en font un composé précieux pour les études biochimiques {svg_5}. Ces études peuvent fournir des informations sur les exigences structurelles pour l'activation de la nécroptose et le rôle des kinases dans la mort cellulaire.
Études génétiques
This compound peut être utilisé dans des études génétiques pour comprendre le rôle de gènes comme RIPK1 et RIPK3 dans la mort cellulaire {svg_6}. En observant les effets du composé sur les cellules génétiquement modifiées, les chercheurs peuvent mieux comprendre les facteurs génétiques qui contribuent à la nécroptose.
Développement d'outils de diagnostic
L'activation spécifique de la nécroptose par this compound pourrait conduire au développement d'outils de diagnostic pour identifier les cellules cancéreuses résistantes à l'apoptose {svg_7}. De tels outils pourraient être essentiels pour la détection précoce et le traitement des types de cancer agressifs.
Recherche sur la stratégie thérapeutique
Le mécanisme d'action unique de this compound offre une nouvelle stratégie thérapeutique pour traiter les cancers résistants à l'apoptose {svg_8}. La recherche dans ce domaine pourrait conduire au développement de nouvelles thérapies plus efficaces contre les cancers difficiles à traiter.
Mécanisme D'action
Target of Action
Rubiarbonol B primarily targets the Receptor-Interacting Protein Kinase 1 (RIPK1) . RIPK1 is a crucial mediator of programmed cell death (PCD) via apoptosis and necroptosis . It exerts its effects by integrating signaling complexes following the ligation of cell surface receptors .
Mode of Action
This compound acts as a potent caspase-8 activator that induces DISC-mediated apoptosis in multiple types of cancer cells . In ripk3-expressing human colorectal cancer (crc) cells, the pharmacological or genetic inhibition of caspase-8 shifts the mode of cell death by this compound from apoptosis to necroptosis through upregulation of ripk1 phosphorylation . The enhanced RIPK1 phosphorylation and necroptosis triggered by this compound treatment occur independently of tumor necrosis factor receptor signaling and are mediated by the production of reactive oxygen species via NADPH oxidase 1 in CRC cells .
Biochemical Pathways
The biochemical pathways affected by this compound involve the activation of RIPK1 by death-inducing signaling complex (DISC) formation . This is essential for triggering the necroptotic mode of cell death under apoptosis-deficient conditions . The enhanced RIPK1 phosphorylation and necroptosis triggered by this compound treatment are mediated by the production of reactive oxygen species via NADPH oxidase 1 .
Result of Action
This compound elicits apoptotic and necroptotic cell death via Ripoptosome formation in RIPK3-expressing CRC cells . When apoptosis is blocked, this compound triggers a shift from apoptotic to RIPK1-dependent necroptotic cell death . The RIPK1-dependent cell death is mediated by NADPH oxidase 1 (NOX1)-derived reactive oxygen species (ROS) generation, which leads to TNFR1-independent RIPK1 phosphorylation .
Analyse Biochimique
Biochemical Properties
Rubiarbonol B plays a crucial role in biochemical reactions, particularly in the induction of programmed cell death. It interacts with several key biomolecules, including receptor-interacting protein kinase 1 (RIPK1), caspase-8, and NADPH oxidase 1 (NOX1). This compound activates caspase-8, leading to the formation of the death-inducing signaling complex (DISC) and subsequent apoptosis in cancer cells. In the presence of RIPK3, inhibition of caspase-8 shifts the mode of cell death from apoptosis to necroptosis, mediated by RIPK1 phosphorylation and NOX1-derived reactive oxygen species (ROS) production .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly cancer cells. It induces both apoptotic and necroptotic cell death in colorectal cancer cells. The compound influences cell function by modulating cell signaling pathways, such as the RIPK1-dependent pathway, and altering gene expression. This compound’s ability to induce necroptosis makes it a promising candidate for targeting apoptosis-resistant cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with key proteins and enzymes. This compound activates caspase-8, leading to DISC formation and apoptosis. In the presence of RIPK3, inhibition of caspase-8 results in RIPK1 phosphorylation and necroptosis. This process is mediated by NOX1-derived ROS production, which leads to TNFR1-independent RIPK1 phosphorylation. This compound’s ability to modulate these pathways highlights its potential as a novel anticancer agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can induce sustained necroptotic cell death in colorectal cancer cells over extended periods. The temporal dynamics of this compound’s effects are essential for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces apoptosis, while higher doses shift the mode of cell death to necroptosis. The compound’s ability to induce cell death at varying dosages highlights its potential as a therapeutic agent. High doses of this compound may also lead to toxic or adverse effects, necessitating careful dosage optimization in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to cell death. The compound interacts with enzymes such as caspase-8 and NOX1, leading to the production of ROS and subsequent cell death. This compound’s effects on metabolic flux and metabolite levels are crucial for understanding its role in cellular metabolism and its potential as a therapeutic agent .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation within cells are influenced by these interactions, which play a crucial role in its biological activity. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These processes ensure that this compound exerts its effects at the appropriate cellular sites, enhancing its efficacy as a therapeutic agent .
Propriétés
IUPAC Name |
(1R,3S,3aS,5aS,5bS,6S,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19-,20-,21+,22-,23-,24-,25-,27+,28-,29-,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBGHZIQCYOWLL-YMHFVTRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1C[C@H]([C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3[C@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Rubiarbonol B in inducing necroptosis?
A1: this compound induces necroptosis, a regulated form of cell death, by triggering the production of reactive oxygen species (ROS) via NADPH oxidase 1 (NOX1). This increase in ROS leads to the activation of receptor-interacting protein kinase 1 (RIPK1), a key mediator of necroptosis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(3-Nitro-4-pyridinyl)amino]-1-phenylethanone](/img/structure/B1180592.png)

